5-(Aminomethyl)furan-3-carbonitrile
CAS No.: 769906-98-1
Cat. No.: VC3849700
Molecular Formula: C6H6N2O
Molecular Weight: 122.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769906-98-1 |
|---|---|
| Molecular Formula | C6H6N2O |
| Molecular Weight | 122.12 g/mol |
| IUPAC Name | 5-(aminomethyl)furan-3-carbonitrile |
| Standard InChI | InChI=1S/C6H6N2O/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2 |
| Standard InChI Key | XCTNQPYJQUEHLF-UHFFFAOYSA-N |
| SMILES | C1=C(OC=C1C#N)CN |
| Canonical SMILES | C1=C(OC=C1C#N)CN |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a furan ring substituted at the 3-position with a carbonitrile group () and at the 5-position with an aminomethyl group (). This arrangement confers dual reactivity: the nitrile group participates in dipole-dipole interactions, while the primary amine enables hydrogen bonding and nucleophilic reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 122.125 g/mol |
| Exact Mass | 122.048 Da |
| PSA (Polar Surface Area) | 62.95 Ų |
| LogP (Partition Coefficient) | 1.31 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The canonical SMILES string C1=C(OC=C1C#N)CN and InChIKey XCTNQPYJQUEHLF-UHFFFAOYSA-N provide unambiguous representations of its structure, essential for computational modeling.
Synthesis and Chemical Reactivity
Synthetic Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyanation | Pd(dppf)Cl, Bpin | 65–70 |
| Reductive Amination | NaBHCN, MeOH, 0°C | 55–60 |
Reactivity Profile
-
Nitrile Group: Undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions .
-
Aminomethyl Group: Participates in Schiff base formation with aldehydes and acylation with acid chlorides.
Physicochemical and Spectroscopic Properties
Spectral Data
-
IR Spectroscopy: Strong absorption at 2195 cm (C≡N stretch) and 3400–3200 cm (N–H stretch) .
-
NMR: NMR (DMSO-) shows signals at δ 4.83 (d, H-4), 5.19 (d, H-5), and 7.00 ppm (br s, NH) .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but is poorly soluble in water . Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .
Applications in Scientific Research
Medicinal Chemistry
The aminomethyl and nitrile groups make this compound a versatile pharmacophore. Recent studies highlight its role as a protease inhibitor scaffold, where the nitrile acts as a electrophilic "warhead" targeting catalytic cysteine residues .
Materials Science
In polymer chemistry, the compound serves as a crosslinking agent due to its bifunctional reactivity. For example, its nitrile group undergoes Huisgen cycloaddition with azides, forming triazole-linked networks.
Table 3: Emerging Applications
| Field | Application | Mechanism |
|---|---|---|
| Drug Discovery | Kinase inhibitor precursors | Nitrile-mediated covalent binding |
| Polymer Chemistry | Thermoset resin synthesis | Azide-nitrile click chemistry |
| Catalysis | Ligand for transition metal complexes | Amine-metal coordination |
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